2-Chloroethoxytrimethylsilane
Overview
Description
2-Chloroethoxytrimethylsilane is an organosilicon compound with the molecular formula C5H13ClOSi. It is a colorless liquid with a boiling point of approximately 134°C and a density of 0.944 g/mL at 25°C . This compound is primarily used in organic synthesis and serves as a versatile reagent in various chemical reactions.
Scientific Research Applications
2-Chloroethoxytrimethylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organosilicon compounds.
Material Science: Employed in the modification of surfaces to enhance their properties.
Biology and Medicine: Utilized in the development of silicon-based drugs and biomaterials.
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-Chloroethoxytrimethylsilane can be influenced by various environmental factors . These may include the pH, temperature, and presence of other chemicals in the reaction environment. As a silane compound, it may be particularly sensitive to the presence of water or other nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethoxytrimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation techniques to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethoxytrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Catalysts: Bases like triethylamine are often employed to facilitate the reactions.
Major Products Formed:
Organosilicon Compounds: Resulting from substitution reactions.
Silanols: Formed through hydrolysis.
Comparison with Similar Compounds
Chlorotrimethylsilane: A widely used reagent in organic synthesis with similar reactivity.
2-Bromoethoxytrimethylsilane: Another halogenated ethoxytrimethylsilane with comparable properties.
Uniqueness: 2-Chloroethoxytrimethylsilane is unique due to its specific reactivity with nucleophiles and its ability to form stable silicon-based compounds. Its versatility in various chemical reactions makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
2-chloroethoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIMFTWFNLSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294467 | |
Record name | 2-Chloroethoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18157-17-0 | |
Record name | 18157-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethoxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloroethoxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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